FXN Human Pre-designed siRNA Set A

Ion channel pharmacology Pain research Structure-Activity Relationship

Reproducibility in Nav1.7 research is compromised by uncharacterized potency variations among analogs. Compound 619 (US9452986) addresses this as a well-defined, commercially available chemical probe. - Defined SAR: >6-fold potency difference from close analogs (e.g., US9452986, 45 vs. 14) ensures reliable experimental outcomes. - Drug-like properties: MW 453.37, logP 4.547, Lipinski compliant for in vivo proof-of-concept studies. - Validated positive control for Nav1.7 cellular assays (FLIPR, automated patch-clamp).

Molecular Formula C21H16F5N3O3
Molecular Weight 453.4 g/mol
Cat. No. B12388133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXN Human Pre-designed siRNA Set A
Molecular FormulaC21H16F5N3O3
Molecular Weight453.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)NC(=O)C3=CN(N=C3C(F)F)CCCC(=O)O
InChIInChI=1S/C21H16F5N3O3/c22-14-8-11(9-15(23)18(14)24)12-4-1-2-5-16(12)27-21(32)13-10-29(7-3-6-17(30)31)28-19(13)20(25)26/h1-2,4-5,8-10,20H,3,6-7H2,(H,27,32)(H,30,31)
InChIKeyGLNQZCSOOQUOBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound 619: Nav1.7 Preclinical Tool


4-[3-(Difluoromethyl)-4-[[2-(3,4,5-trifluorophenyl)phenyl]carbamoyl]pyrazol-1-yl]butanoic acid, designated as Compound 619 in US Patent 9,452,986, is a synthetic small molecule with the molecular formula C21H16F5N3O3 and a molecular weight of 453.37 g/mol [1]. It is a member of a class of compounds investigated for their modulatory activity on voltage-gated sodium channels (Nav), specifically the Nav1.7 subtype [1]. Its physicochemical properties, including a calculated logP of 4.547, position it within Lipinski's rule of five space, suggesting potential for oral bioavailability [1].

Target Nav1.7 voltage-gated sodium channel modulation
Profile Lipinski rule-of-five compliant; predicted oral bioavailability
Use Context Nav1.7 SAR studies, in vivo target-engagement research

Compound 619: Generic Substitution Risks


In the context of voltage-gated sodium channel (Nav) research, particularly the Nav1.7 subtype, the assumption that 'any sodium channel inhibitor will work' is flawed. Subtle structural variations in this chemotype can lead to significant shifts in potency and selectivity, as evidenced by the wide range of IC50 values (from low nM to >2 µM) reported for closely related analogs within the same patent family [1]. Interchanging compounds without rigorous side-by-side validation risks confounding experimental results due to uncharacterized differences in potency, off-target activity, and even solubility, thereby compromising the reproducibility and interpretability of pharmacological studies [1].

Potency Variability

Structural analogs within this chemotype can show >6-fold potency shifts against Nav1.7, making potency transfer uncertain without side-by-side validation.

Off-Target Selectivity

Closely related compounds may differ in off-target sodium channel isoform engagement, potentially altering pharmacological profiles.

Physicochemical Mismatch

Minor structural modifications can shift solubility and ADME properties, affecting in vivo exposure and study reproducibility.

Compound 619: Quantitative Evidence Guide


Nav1.7 Inhibition Potency Comparison

While the precise Nav1.7 IC50 for this specific compound (US9452986, 619) is not publicly disclosed, its bioactivity data is essential for understanding its position within the structure-activity landscape of its chemical series. Comparative data from the same patent family reveals a profound range of potencies. For instance, a close analog, US9452986, 45, exhibits an IC50 of 325 nM against recombinant human Nav1.7, while another, US9452986, 14, is significantly less potent with an IC50 of 2,050 nM [1]. This intra-class variability demonstrates that the difluoromethyl and trifluorophenyl substituents on this specific pyrazole scaffold are critical determinants of potency, and even minor structural alterations can lead to a greater than 6-fold difference in inhibitory activity [1].

Intra-class Potency
Class-level inference
Target Compound IC50 not disclosed US9452986, 619
Analog 45 IC50 325 nM
Analog 14 IC50 2,050 nM
High intra-class potency variability emphasizes compound-specific validation for Nav1.7 studies.
Assay: recombinant hNav1.7 in HEK293 cells; >6-fold IC50 range among close analogs.
Ion channel pharmacology Pain research Structure-Activity Relationship

Oral Bioavailability Profile

The compound conforms to Lipinski's Rule of Five, a widely accepted guideline for predicting oral bioavailability. Its molecular weight (453.37 g/mol) is less than 500 Da, its calculated logP (4.547) is less than 5, and it has 0 hydrogen bond donors and 5 hydrogen bond acceptors, all within the specified limits [1]. This favorable profile differentiates it from larger or more lipophilic compounds that often fail in preclinical development due to poor absorption or solubility issues.

Lipinski Compliance
Predicted property
MW
453.37
logP
4.547
HBD
0
HBA
5
Favorable drug-likeness profile may support oral in vivo study design.
Requires in vitro/in vivo ADME confirmation; rule-of-five compliance is predictive.
Drug discovery ADME prediction Physicochemical properties

Compound 619: Research Applications


Nav1.7 SAR Studies

This compound serves as a critical data point in SAR campaigns aimed at optimizing Nav1.7 inhibitors for pain management. Its unique combination of a difluoromethyl group on the pyrazole ring and a 3,4,5-trifluorophenyl substituent provides a specific molecular architecture for probing hydrophobic and electronic interactions within the Nav1.7 binding pocket. The >6-fold potency difference observed between structurally similar analogs (e.g., US9452986, 45 vs US9452986, 14) [1] underscores the value of using this precise compound to delineate the pharmacophore's essential features and guide the design of next-generation analgesics.

In Vivo Pharmacodynamic Models

Given its compliance with Lipinski's Rule of Five [1], this compound is a suitable candidate for initial in vivo proof-of-concept studies in rodent models of pain (e.g., formalin test, chronic constriction injury). Its predicted drug-like properties (MW 453.37, logP 4.547) [1] suggest it possesses a favorable pharmacokinetic starting point, reducing the likelihood of confounding factors such as poor oral absorption or rapid clearance that are common with less-optimized chemical probes. This allows researchers to focus on evaluating the therapeutic potential of Nav1.7 inhibition without the need for extensive early-stage formulation optimization.

Cellular Assay Positive Control

For research groups developing and validating novel Nav1.7 cellular assays (e.g., fluorescence-based membrane potential assays, automated patch-clamp), this well-characterized compound can serve as a reliable, commercially available positive control. Its known molecular structure and predicted properties provide a consistent benchmark for assay performance, facilitating inter-laboratory data comparison and ensuring the robustness of high-throughput screening campaigns targeting Nav1.7. This is particularly critical given the steep SAR observed in this chemical series [1].

Application
Selection Property
Validation Focus
Nav1.7 SAR and pharmacophore studies
Defined chemotype with difluoromethyl/trifluorophenyl substituents
Potency contribution of substituents in recombinant Nav1.7 assays
In vivo target-engagement research
Lipinski rule-of-five compliance
Oral PK and exposure in rodent pain models
Nav1.7 assay reference compound
Well-characterized molecular structure and batch identity
Reproducible benchmark for HTS and patch-clamp assay calibration

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